3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Overview
Description
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a naphthalene-2-carbonyl group and a pyridazine ring substituted with a pyridin-3-yl group, making it a molecule of significant interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a naphthalene-2-carbonyl group through a nucleophilic substitution reaction.
Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized separately and functionalized with a pyridin-3-yl group.
Coupling Reaction: The two intermediates are then coupled together under specific reaction conditions, often involving a catalyst and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine or pyridazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Substituted N-phenylpyrazine-2-carboxamides: These compounds share structural similarities and have been studied for their anti-mycobacterial activity.
Pyrazinamide Derivatives: Known for their anti-tubercular properties, these compounds are structurally related and have similar applications.
Uniqueness
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for further research and development.
Properties
IUPAC Name |
naphthalen-2-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O/c30-24(20-8-7-18-4-1-2-5-19(18)16-20)29-14-12-28(13-15-29)23-10-9-22(26-27-23)21-6-3-11-25-17-21/h1-11,16-17H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKMJGYHBGKNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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